4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
For instance, they may inhibit or activate certain enzymes, block or stimulate receptors, or interfere with essential biochemical processes .
Biochemical Pathways
Thiazole compounds can influence a variety of biochemical pathways depending on their specific biological activity . For example, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Result of Action
The molecular and cellular effects of 4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride would depend on its specific biological activity. For instance, it may induce cell death in tumor cells, inhibit microbial growth, reduce inflammation, alleviate pain, protect neurons, or exert other effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been found to have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Thiazole derivatives have been found to have significant effects in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 4-phenoxyphenylamine with a thiazole derivative under specific conditions. One common method involves the use of a diazotization reaction followed by a coupling reaction with a thiazole derivative. The reaction is usually carried out in the presence of hydrochloric acid and other reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can help in monitoring the quality and purity of the compound during production .
Chemical Reactions Analysis
Types of Reactions
4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
4-phenoxyphenyl-boronic acid: Used as a key intermediate in the synthesis of various pharmaceuticals.
N-(4-phenoxyphenyl)-2-(pyridin-4-ylmethyl)amino]nicotinamide: Investigated for its potential as a vascular endothelial growth factor receptor inhibitor.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Studied for its neurotoxic potentials
Uniqueness
4-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrochloride stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.ClH/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12;/h1-10H,(H2,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFDWDNHIPOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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